molecular formula C20H24F3N3OS B2714151 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1105222-46-5

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2714151
CAS No.: 1105222-46-5
M. Wt: 411.49
InChI Key: VJOBRDXWYGNODU-UHFFFAOYSA-N
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Description

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a piperazine core, a common motif in bioactive compounds, which is functionalized with a 4-(tert-butyl)thiazole group and a 3-(trifluoromethyl)phenyl methanone unit. The presence of the trifluoromethyl group is a strategic modification often employed to influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Compounds with this general scaffold, particularly those incorporating the (piperazin-1-yl)methanone structure, have been investigated for their potential as therapeutic agents. Specifically, research on similar molecules has identified them as potent antagonists of the CCR2b receptor, a key player in the body's inflammatory response . This mechanism of action suggests potential research applications in studying and developing treatments for inflammatory diseases, autoimmune pathologies, and neuropathic pain . The tert-butyl-thiazole moiety, as seen in related structures, is a feature designed to optimize the compound's physicochemical properties and interaction with its target . This product is provided for non-human research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3OS/c1-19(2,3)16-13-28-17(24-16)12-25-7-9-26(10-8-25)18(27)14-5-4-6-15(11-14)20(21,22)23/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOBRDXWYGNODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , also known by its CAS number 1105222-46-5, is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. This article details its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics

The molecular formula of the compound is C20H24F3N3OSC_{20}H_{24}F_{3}N_{3}OS, with a molecular weight of 411.5 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, contributing to its lipophilicity and potential biological interactions.

PropertyValue
CAS Number1105222-46-5
Molecular FormulaC₁₈H₂₄F₃N₃OS
Molecular Weight411.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Research indicates that compounds containing thiazole and piperazine moieties often exhibit anticancer activity. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The thiazole ring is particularly noted for its role in enhancing cytotoxicity through interactions with biological targets involved in tumor progression and cell survival pathways .

Case Study:
A study on thiazole derivatives demonstrated that structural modifications, such as the introduction of electron-donating groups, significantly increased anticancer activity. For example, compounds with a methyl group at specific positions on the phenyl ring exhibited enhanced cytotoxic effects against cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are known for their efficacy against various pathogens, including bacteria and fungi. The presence of the piperazine moiety may further enhance this activity by facilitating interactions with microbial enzymes or receptors .

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
(4-(Tert-butyl)thiazol-2-yl)methylpiperazine Thiazole + PiperazineAntimicrobial
(3-(trifluoromethyl)phenyl)methanone Trifluoromethyl + PhenylAnticancer
(4-(tert-butyl)-thiazol-2-yl) derivatives Various substitutionsAntitumor

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole-containing compounds for their biological activities:

  • A series of thiazole derivatives were synthesized and tested for anticancer properties, revealing potent activity against various cell lines with IC50 values comparable to established chemotherapeutics .
  • Predictive models suggest that the combination of thiazole and piperazine enhances lipophilicity, promoting better cellular uptake and bioavailability .

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Piperazine moiety : Often associated with neuroactive compounds.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The presence of these functional groups suggests diverse interactions with biological targets, making it a candidate for further research in medicinal applications.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole and piperazine moieties have been reported to show antimicrobial properties. For instance, derivatives of thiazole are known to inhibit bacterial growth effectively.
  • Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells.
  • Neurological Effects : The piperazine component is linked to various neurological effects, making this compound a candidate for studies related to neurological disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazole derivatives, including those structurally related to (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone. The results indicated that these compounds exhibited significant inhibition against various bacterial strains, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation, derivatives similar to this compound were tested for anticancer properties against human cancer cell lines. The results demonstrated that certain modifications led to improved efficacy in inducing cell death in cancer cells, highlighting the therapeutic potential of thiazole-piperazine hybrids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely studied due to their versatility in drug design. Below is a detailed comparison of the target compound with structurally related analogues:

Compound Key Structural Features Synthetic Method Biological/Physical Properties Reference
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone Thiazole-tert-butyl, trifluoromethylphenyl, methanone linker Not explicitly described in evidence; likely involves coupling of piperazine intermediates Hypothesized enhanced lipophilicity and target engagement N/A
MK47 (RTC536) (22) Thiophen-2-yl ethanone, 4-(trifluoromethyl)phenyl piperazine HOBt/TBTU-mediated coupling, column chromatography 82% yield; potential CNS activity due to trifluoromethyl
Compound 21 Thiophen-2-yl methanone, 4-(trifluoromethyl)phenyl piperazine Alkylation of piperazine with acyl chloride Structural rigidity from thiophene
MK41 (RTC20) (8) 4-(Thiophen-2-yl)butan-1-one, 2-(trifluoromethyl)phenyl piperazine HOBt/TBTU coupling, purified via EtOAc/hexane Longer aliphatic chain may improve solubility
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Fluorophenyl piperazine, triazolone core, thiomorpholine Multi-step nucleophilic substitution Fluorine enhances electronegativity for receptor binding
Tetrazole-5-thiol derivatives (7a–x) Phenylsulfonyl piperazine, tetrazole-thioether SN2 reaction of bromoethanone with tetrazole thiols Sulfonyl groups improve metabolic stability

Key Structural Differences and Implications

  • Heterocyclic Core: The target compound’s thiazole ring (vs. thiophene in MK47 or triazolone in ) offers distinct electronic and steric profiles.
  • Substituents : The tert-butyl group in the target compound increases steric hindrance compared to smaller groups (e.g., methyl in MK47), which may limit off-target interactions. Conversely, fluorophenyl or chloropyridyl substituents () enhance polarity and bioavailability .
  • Linker Flexibility: The methanone linker in the target compound provides rigidity, whereas butan-1-one (MK41) introduces conformational flexibility, possibly affecting target selectivity .

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